molecular formula C11H11NO3 B13066082 Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No.: B13066082
M. Wt: 205.21 g/mol
InChI Key: LGSCPHQBCUZKDE-UHFFFAOYSA-N
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Description

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . These conditions facilitate the formation of the tetrahydroisoquinoline core structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 3-oxo-2,4-dihydro-1H-isoquinoline-8-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-10(13)12-6-9(7)8/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

LGSCPHQBCUZKDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CNC(=O)C2

Origin of Product

United States

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